1-(3-bromophenyl)-5-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-3-carboxamide
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Overview
Description
1-(3-bromophenyl)-5-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a bromophenyl group, and an oxadiazole moiety
Mechanism of Action
Oxadiazoles
Oxadiazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms, one oxygen atom, and two nitrogen atoms . They have been reported to possess a broad spectrum of biological activities, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties .
Bromophenyl groups
Bromophenyl groups are aromatic compounds that contain a phenyl ring substituted with a bromine atom. The presence of the bromine atom can significantly influence the compound’s reactivity and biological activity. For example, bromine atoms can enhance the lipophilicity of a compound, potentially improving its ability to cross biological membranes .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(3-bromophenyl)-5-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-3-carboxamide Compounds with similar structures have shown significant biological activity, including antibacterial properties
Cellular Effects
The cellular effects of This compound Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-5-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide.
Formation of the Oxadiazole Moiety: This can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the pyrrolidine ring with the oxadiazole moiety and the bromophenyl group using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)-5-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-bromophenyl)-5-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
- 2-(4-bromophenyl)-5-[4-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazole
Uniqueness
1-(3-bromophenyl)-5-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, bromophenyl group, and oxadiazole moiety
Properties
IUPAC Name |
1-(3-bromophenyl)-5-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O3/c21-15-7-4-8-16(10-15)25-12-14(9-18(25)26)20(27)22-11-17-23-19(24-28-17)13-5-2-1-3-6-13/h1-8,10,14H,9,11-12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRJEPKZGSYQSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Br)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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